molecular formula C12H22O3 B1641775 Ethyl 9-oxodecanoate

Ethyl 9-oxodecanoate

Cat. No.: B1641775
M. Wt: 214.3 g/mol
InChI Key: REBDPBAKWSPEIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 9-oxodecanoate is a fatty acid derivative characterized by a 10-carbon chain (decanoate) with a ketone group at the 9th position and an ethyl ester moiety at the terminal carboxyl group. Its molecular formula is C₁₂H₂₂O₃, and it has been utilized in organic synthesis, particularly in the production of pheromones such as queen honey bee substance (9-oxo-2-decenoic acid) . The compound’s reactivity at the ketone position enables its use in Grignard reactions and sulfoxide elimination pathways for introducing unsaturation .

Properties

Molecular Formula

C12H22O3

Molecular Weight

214.3 g/mol

IUPAC Name

ethyl 9-oxodecanoate

InChI

InChI=1S/C12H22O3/c1-3-15-12(14)10-8-6-4-5-7-9-11(2)13/h3-10H2,1-2H3

InChI Key

REBDPBAKWSPEIL-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCCCCCC(=O)C

Canonical SMILES

CCOC(=O)CCCCCCCC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Methyl 9-oxodecanoate

  • Molecular Formula : C₁₁H₂₀O₃
  • CAS Number : 2575-07-7
  • Key Differences: The methyl ester group (vs. ethyl) reduces molecular weight (200.28 g/mol vs. ~214.30 g/mol for ethyl derivatives) and may alter volatility and solubility. Bioactivity: Mthis compound exhibits distinct pharmacological parameters, including moderate Caco-2 permeability (5.79 × 10⁻⁶ cm/s) and plasma protein binding (65.7%) . Applications: While this compound is used in pheromone synthesis, Mthis compound’s role is less documented but may serve as a precursor in specialized esterifications .

Ethyl 10-chloro-10-oxodecanoate

  • Molecular Formula : C₁₂H₂₁ClO₃
  • CAS Number: 112895-02-0 (synonyms include NSC57323) .
  • Safety: Classified as hazardous, requiring precautions for inhalation and skin contact . Applications: Used in synthesizing ω-carbethoxy derivatives, contrasting with this compound’s role in pheromones .

Ethyl 5-oxodecanoate

  • Molecular Formula : C₁₂H₂₂O₃
  • CAS Number : 93919-00-7
  • Key Differences: The ketone at the 5th position (vs. 9th) alters electronic and steric properties, influencing nucleophilic attack sites. Applications: Positional isomerism may affect its utility in flavor or fragrance industries (FEMA No. 4457) .

Ethyl 9-methyl-8-oxodecanoate

  • Molecular Formula : C₁₃H₂₄O₃
  • CAS Number : 898777-09-8
  • Applications: Limited data, but structural complexity suggests niche uses in asymmetric synthesis .

Functional Comparisons and Research Findings

Reactivity and Stability

  • The ethyl ester group in this compound provides better hydrolytic stability compared to methyl esters, favoring long-term storage.
  • Chlorinated analogs (e.g., Ethyl 10-chloro-10-oxodecanoate) show higher electrophilicity but require stringent safety protocols .

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